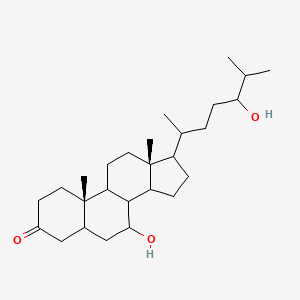
(5alpha,7alpha,24R)-7,24-dihydroxy-3-ketocholestane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one is a steroidal compound that belongs to the class of cholestanes. It is characterized by the presence of hydroxyl groups at the 7th and 24th positions and a ketone group at the 3rd position. This compound is significant in various biochemical and pharmacological studies due to its structural similarity to other biologically active steroids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one can be achieved through multiple steps starting from desmosterol. One reported method involves the conversion of desmosterol to its 3-O-acetyl-24R,25-dihydroxy derivative, followed by a series of reactions including oxidation, reduction, and protection-deprotection steps . The overall yield of this synthetic route is approximately 16%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques such as chromatography for purification and various catalytic reactions to achieve the desired stereochemistry and functional groups.
Análisis De Reacciones Químicas
Types of Reactions
(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Replacement of hydroxyl groups with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent (chromic acid in acetone) or PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include thionyl chloride (SOCl2) for chlorination and tosyl chloride (TsCl) for tosylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of cholestane-3,7,24-trione, while reduction of the ketone group can yield (5alpha,7alpha,24R)-7,24-dihydroxycholestan-3-ol.
Aplicaciones Científicas De Investigación
(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex steroidal compounds.
Biology: Studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and metabolic disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of (5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid metabolism and can influence cellular signaling pathways related to growth and differentiation. The exact molecular targets and pathways are still under investigation, but it is believed to interact with nuclear receptors and other steroid-binding proteins .
Comparación Con Compuestos Similares
Similar Compounds
Squalamine: A steroidal compound with similar structural features but different functional groups and biological activities.
Cholestane-3,7,24-trione: An oxidized derivative of (5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one.
Desmosterol: A precursor in the biosynthesis of cholesterol and other steroidal compounds.
Uniqueness
(5alpha,7alpha,24R)-7,24-Dihydroxycholestan-3-one is unique due to its specific hydroxylation pattern and the presence of a ketone group at the 3rd position. This unique structure imparts distinct biochemical properties and makes it a valuable compound for research in steroid chemistry and pharmacology .
Propiedades
Fórmula molecular |
C27H46O3 |
|---|---|
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
(10S,13R)-7-hydroxy-17-(5-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h16-18,20-25,29-30H,6-15H2,1-5H3/t17?,18?,20?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |
Clave InChI |
FGKQZAUZOBFLBY-DZCMYPJESA-N |
SMILES isomérico |
CC(C)C(CCC(C)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(=O)C4)C)O)C)O |
SMILES canónico |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone](/img/structure/B14798276.png)
![Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B14798283.png)
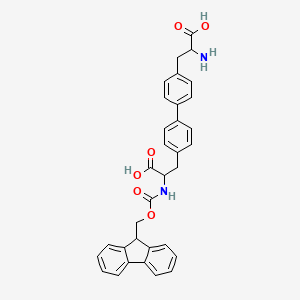
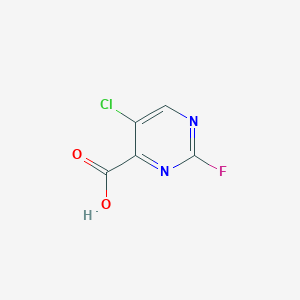
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B14798303.png)
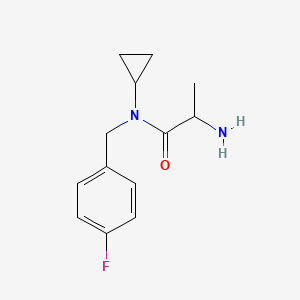
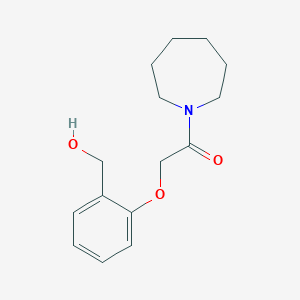
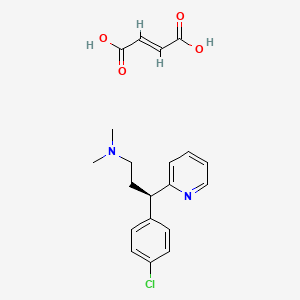
![(5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile](/img/structure/B14798326.png)
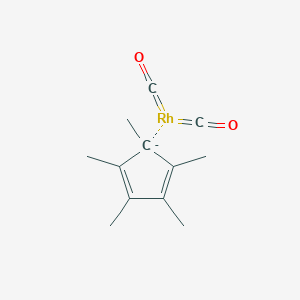
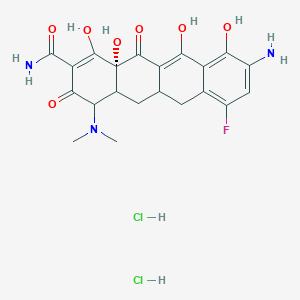
![(1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea](/img/structure/B14798338.png)
![2-Phenylethyl 4-{[2-(benzylcarbamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14798353.png)
![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
